Regioisomeric Identity: 3-Methyl-4-sulfamoylbenzamide vs. N-Methyl-4-sulfamoylbenzamide – Structural and Hydrogen-Bond Donor Distinction
3-Methyl-4-sulfamoylbenzamide (CAS 1094629-48-7) and N-methyl-4-sulfamoylbenzamide (CAS 10518-85-1) share the identical molecular formula C₈H₁₀N₂O₃S and molecular weight (214.24 g·mol⁻¹) but differ fundamentally in the position of the methyl group: aromatic C-3 vs. amide nitrogen, respectively . In the SBA HBV CAM pharmacophore, the primary benzamide –NH acts as a hydrogen-bond donor to the Thr128 side-chain hydroxyl of the HBV capsid protein, forming a key inter-protein bridge at the dimer–dimer interface [1]. Molecular dynamics simulations of the SBA–capsid co-complex demonstrate that compounds cyclized or substituted at the amide nitrogen (analogous to N-methyl derivatives) lack this hydrogen-bond donating functionality and do not inhibit HBV replication, confirming the mechanistic necessity of the free primary amide [1]. 3-Methyl-4-sulfamoylbenzamide retains this essential primary amide while offering aromatic ring methylation for SAR modulation, a feature absent in N-methyl-4-sulfamoylbenzamide [1].
| Evidence Dimension | Presence of primary amide hydrogen-bond donor (essential for HBV capsid protein Thr128 interaction) |
|---|---|
| Target Compound Data | Primary amide (–CONH₂) present; methyl at aromatic C-3 position. Molecular weight: 214.24 g·mol⁻¹. CAS: 1094629-48-7. |
| Comparator Or Baseline | N-methyl-4-sulfamoylbenzamide (CAS 10518-85-1): secondary amide (–CONHCH₃); methyl on amide nitrogen. Identical molecular weight 214.24 g·mol⁻¹. |
| Quantified Difference | Qualitative categorical distinction: hydrogen-bond donor present (target) vs. absent (comparator). In SBA SAR, amide N-substitution abolishes anti-HBV activity (compounds 32–35 in Sari et al. 2017, which are cyclized at amide N, show no HBV inhibition) [1]. |
| Conditions | HBV capsid protein (Cp149) dimer–dimer interface; molecular dynamics simulation (10 ns, explicit solvent); confirmed by in vitro HBV replication assay in AML12HBV10 or HepAD38 cells for class analogs [1]. |
Why This Matters
For medicinal chemistry teams prosecuting HBV CAM programs, selecting the regioisomer with a free primary amide is mechanistically mandatory; procurement of the N-methyl isomer would yield an inactive scaffold for this target class.
- [1] Sari O, Boucle S, Cox BD, Ozturk T, Russell OO, et al. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Eur J Med Chem. 2017;138:407–421. doi:10.1016/j.ejmech.2017.06.062. See Section 2.4, molecular modeling: amide NH hydrogen bonds to Thr128; compounds 32–35 (cyclized at amide N) do not inhibit HBV replication. View Source
